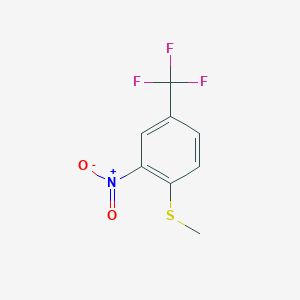![molecular formula C11H11F3N2O3 B1305696 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 62054-72-2](/img/structure/B1305696.png)
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Übersicht
Beschreibung
The compound "4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine" is a chemical species that is part of a broader class of organic compounds involving morpholine rings and nitrophenyl groups with trifluoromethyl substituents. Morpholine is a heterocyclic amine with a ring structure that is known for its involvement in various chemical reactions and applications in organic synthesis. The nitro group and the trifluoromethyl group are electron-withdrawing groups that can influence the reactivity and physical properties of the compound .
Synthesis Analysis
The synthesis of compounds related to "4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine" often involves reactions between morpholine and other chemical entities that introduce the nitrophenyl and trifluoromethyl groups. For example, tertiary enamines of acetoacetic ester obtained with morpholine can add to nitro-substituted chromenes to form trisubstituted chromans, which are structurally related to the compound of interest . Additionally, morpholine has been shown to add smoothly at the double bond of substituted nitro-trifluoromethylchromones to form chroman-4-ones .
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction. For instance, the morpholine ring typically adopts a chair conformation, and the dihedral angles between the rings can be determined, which is crucial for understanding the three-dimensional arrangement of atoms . The geometry of bonds, such as the N-N double bond in related diazenyl compounds, and the partial delocalization across certain moieties, can also be characterized .
Chemical Reactions Analysis
Chemical reactions involving "4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine" and its analogs can be quite diverse. The presence of the nitro group and the trifluoromethyl group can lead to various reaction pathways, such as the addition of enamines to chromenes . Acidic hydrolysis and decarboxylation reactions have also been reported for related compounds, resulting in the formation of products with retention of configuration . The reactivity of these compounds can be influenced by the electronic effects of the substituents and the steric demands of the morpholine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine" are influenced by its molecular structure. The electron-withdrawing groups can affect the compound's polarity, solubility, and stability. The photophysical properties, such as absorption and emission spectra, can be studied in various solvents, providing insights into the electronic transitions and the nature of the excited states . The crystal structure, including the unit cell parameters and space group, can be determined using X-ray diffraction, which also helps in understanding the solid-state properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine and related compounds have been explored for various synthetic applications. In one study, reactions of 6-nitro-2-trifluoromethylchromone with amines like morpholine were investigated, leading to the formation of various chemical compounds (Sosnovskikh & Usachev, 2001).
- Another research focused on the synthesis of novel 2,3,4-trisubstituted chromanes via reactions involving 3-nitro-2-trifluoromethylchromenes and 1-morpholinocyclopentene (Korotaev et al., 2017).
Biological Activity and Applications
- The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an analog of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, is a significant intermediate for synthesizing biologically active compounds, with potential applications in anticancer research (Wang et al., 2016).
Crystal Structure and Spectroscopic Properties
- Studies on the crystal structure of related compounds, such as 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provide insights into the molecular configurations and potential applications in materials science (Ibiş et al., 2010).
- The electronic absorption spectra of Morpholine Green and its derivatives, including those with trifluoromethyl groups, have been analyzed, suggesting potential applications in dye and pigment chemistry (Hepworth et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-9(10(7-8)16(17)18)15-3-5-19-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDXPKDBFOOQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379696 | |
| Record name | 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine | |
CAS RN |
62054-72-2 | |
| Record name | 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62054-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62054-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

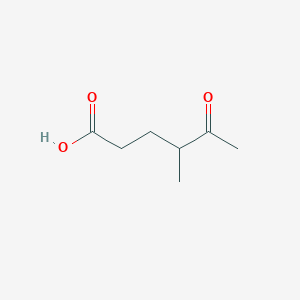
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
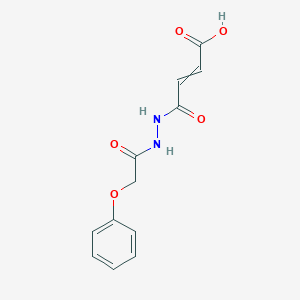
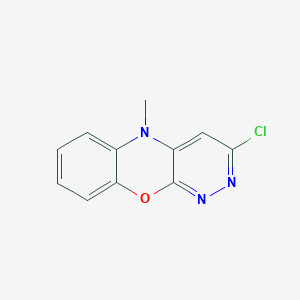
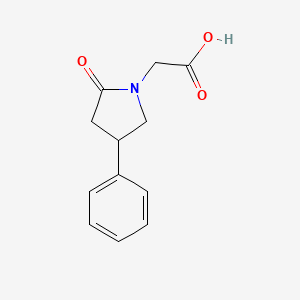
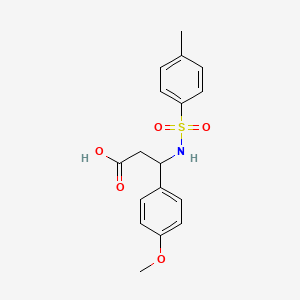
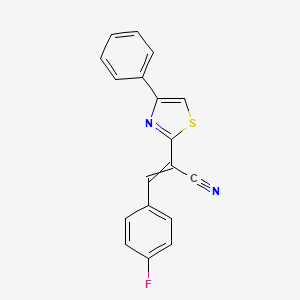
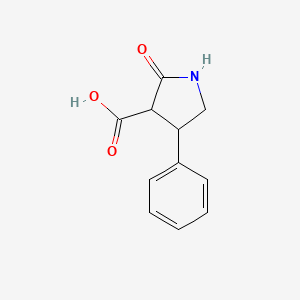
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)
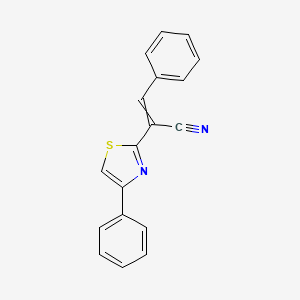
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
